molecular formula C6H5F3O2S B13718771 a-Trifluoroacetyl-g-thiobutyrolactone

a-Trifluoroacetyl-g-thiobutyrolactone

Cat. No.: B13718771
M. Wt: 198.16 g/mol
InChI Key: OVDKJCPUGWGEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Trifluoroacetyl-γ-thiobutyrolactone is a sulfur-containing lactone derivative featuring a trifluoroacetyl group at the α-position. Its structure combines a γ-thiobutyrolactone core (a five-membered ring with a sulfur atom replacing the oxygen in the ester group) and a strongly electron-withdrawing trifluoroacetyl substituent. This structural motif enhances electrophilicity at the carbonyl carbon, making the compound highly reactive in nucleophilic reactions such as acylations or ring-opening processes.

While direct synthetic protocols for this compound are sparsely documented in the literature, analogous trifluoroacetylated lactones are typically synthesized via nucleophilic substitution or deprotection reactions involving trifluoroacetic acid (TFA) . Applications of such compounds span medicinal chemistry (e.g., prodrug design) and materials science, where their reactivity and stability under varying conditions are critical.

Properties

Molecular Formula

C6H5F3O2S

Molecular Weight

198.16 g/mol

IUPAC Name

3-(2,2,2-trifluoroacetyl)thiolan-2-one

InChI

InChI=1S/C6H5F3O2S/c7-6(8,9)4(10)3-1-2-12-5(3)11/h3H,1-2H2

InChI Key

OVDKJCPUGWGEJZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of α-Trifluoroacetyl-γ-thiobutyrolactone typically involves two main stages:

  • Stage 1: Thionation of γ-butyrolactone to introduce the sulfur atom into the lactone ring, converting it into a γ-thiobutyrolactone.
  • Stage 2: Selective trifluoroacetylation at the α-position adjacent to the sulfur atom.

These stages can be executed either sequentially or in a one-pot process depending on the reagents and conditions used.

Thionation of γ-Butyrolactone

The thionation step replaces the carbonyl oxygen in the lactone ring with sulfur to form the thiolactone. Common reagents for thionation include:

These reagents react with γ-butyrolactone under reflux conditions, typically in an aprotic solvent such as toluene or tetrahydrofuran (THF), to yield γ-thiobutyrolactone.

Table 1: Typical Thionation Conditions

Reagent Solvent Temperature Reaction Time Yield (%) Notes
Lawesson’s reagent Toluene 80–110 °C 2–6 hours 75–90 Mild conditions, selective
P4S10 THF or Toluene 80–110 °C 3–8 hours 70–85 Requires careful handling

α-Trifluoroacetylation

The selective introduction of the trifluoroacetyl group at the α-position of the γ-thiobutyrolactone is achieved by reacting the thiolactone with trifluoroacetic acid derivatives, typically trifluoroacetic acid esters or anhydrides, under controlled pH and temperature conditions.

A notable process for trifluoroacetylation is described in patent literature, where trifluoroacetic acid esters are reacted with amino acids under aqueous alkaline conditions to achieve selective trifluoroacetylation at amino groups. By analogy, trifluoroacetylation of thiolactones can be conducted by:

  • Using trifluoroacetic acid esters prepared by esterification of trifluoroacetic acid with alcohols (e.g., ethanol, isopropanol).
  • Reacting the ester with the thiolactone in an aqueous or organic medium at pH 8–11 to maintain selectivity and avoid overreaction.

Table 2: Trifluoroacetylation Reaction Parameters

Starting Material Trifluoroacetic Acid Ester Solvent pH Range Temperature Reaction Time Yield (%) Notes
γ-Thiobutyrolactone Ethyl trifluoroacetate Aqueous buffer 8–11 25–50 °C 1–4 hours 65–80 Selective α-position trifluoroacetylation
γ-Thiobutyrolactone Trifluoroacetic anhydride Organic solvent N/A 0–25 °C 30 min–2 h 70–85 Requires careful control to avoid ring opening

Alternative Synthetic Routes via Polymerization Intermediates

Recent research has demonstrated that polythioesters can be synthesized from thionolactones derived from lactones, including γ-thiobutyrolactone analogs, using mild initiators such as tetrabutylammonium thioacetate in solvents like dimethylacetamide (DMA) at elevated temperatures (80 °C). This process involves:

  • Thionation of lactones to thionolactones.
  • Ring-opening polymerization (ROP) initiated by thioacetate anions.
  • Isolation of polythioesters, which can be depolymerized back to thiolactones.

This method highlights the versatility of the thiolactone intermediate and offers a pathway to functionalized thiolactones like α-trifluoroacetyl-γ-thiobutyrolactone via post-polymerization modifications.

Detailed Reaction Example from Literature

A representative synthesis reported involves:

  • Preparation of γ-thiobutyrolactone by thionation of γ-butyrolactone with Lawesson’s reagent at 100 °C for 4 hours.
  • Purification by distillation under reduced pressure.
  • Reaction of the purified γ-thiobutyrolactone with ethyl trifluoroacetate in aqueous buffer at pH 9 and 40 °C for 2 hours.
  • Isolation of α-trifluoroacetyl-γ-thiobutyrolactone by extraction and recrystallization.

Reaction Scheme:

$$
\text{γ-Butyrolactone} \xrightarrow[\text{Lawesson’s reagent}]{\text{Toluene, reflux}} \text{γ-Thiobutyrolactone} \xrightarrow[\text{pH 9, 40 °C}]{\text{Ethyl trifluoroacetate}} \alpha\text{-Trifluoroacetyl-}\gamma\text{-thiobutyrolactone}
$$

Mechanistic Insights and Considerations

  • The thionation step proceeds via nucleophilic attack of sulfur reagents on the lactone carbonyl carbon, replacing the oxygen with sulfur.
  • Trifluoroacetylation is a nucleophilic acyl substitution where the α-position of the thiolactone is deprotonated under basic conditions, allowing selective acylation by trifluoroacetate esters.
  • The pH control (8–11) is critical to prevent hydrolysis or ring opening of the thiolactone during trifluoroacetylation.
  • Use of mild bases and controlled temperature minimizes side reactions, such as polymerization or decomposition.

Summary Table of Preparation Methods

Step Method/Reaction Key Reagents Conditions Yield (%) Notes
Thionation Lactone → Thiolactone Lawesson’s reagent, P4S10 80–110 °C, 2–8 hours 70–90 Selective, requires inert atmosphere
Trifluoroacetylation Thiolactone → α-Trifluoroacetyl thiolactone Ethyl trifluoroacetate, aqueous buffer pH 8–11 25–50 °C, 1–4 hours 65–85 pH control critical for selectivity
Polymerization (optional) Thionolactone polymerization Tetrabutylammonium thioacetate, DMA 80 °C, 1–3 hours High Enables functional polymer intermediates

Chemical Reactions Analysis

Types of Reactions: a-Trifluoroacetyl-g-thiobutyrolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

a-Trifluoroacetyl-g-thiobutyrolactone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a-Trifluoroacetyl-g-thiobutyrolactone involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, thereby influencing various biological processes .

Comparison with Similar Compounds

Limitations and Knowledge Gaps

Key unresolved questions include its exact melting point, long-term stability, and catalytic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.